![molecular formula C13H12N4O B3806735 5-(3-isopropyl-1,2,4-oxadiazol-5-yl)quinoxaline](/img/structure/B3806735.png)
5-(3-isopropyl-1,2,4-oxadiazol-5-yl)quinoxaline
Overview
Description
5-(3-isopropyl-1,2,4-oxadiazol-5-yl)quinoxaline, also known as IQ-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IQ-1 is a quinoxaline derivative that has been synthesized and studied for its biological activities, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mechanism of Action
5-(3-isopropyl-1,2,4-oxadiazol-5-yl)quinoxaline exerts its biological effects by inhibiting the activity of the protein β-catenin, which is involved in the Wnt signaling pathway. This pathway plays a critical role in cell proliferation, differentiation, and survival, and dysregulation of this pathway is associated with many diseases including cancer and neurodegenerative disorders. By inhibiting β-catenin, 5-(3-isopropyl-1,2,4-oxadiazol-5-yl)quinoxaline can modulate the activity of downstream genes and proteins that are involved in various cellular processes.
Biochemical and Physiological Effects:
5-(3-isopropyl-1,2,4-oxadiazol-5-yl)quinoxaline has been shown to have several biochemical and physiological effects in various cell types and animal models. These include:
- Enhanced differentiation and survival of neural stem cells
- Improved cognitive function and memory in animal models of neurodegenerative diseases
- Inhibition of cancer cell growth and proliferation
- Sensitization of cancer cells to chemotherapy drugs
- Modulation of immune cell activity and improved immune responses against infectious agents and cancer cells
Advantages and Limitations for Lab Experiments
5-(3-isopropyl-1,2,4-oxadiazol-5-yl)quinoxaline has several advantages for laboratory experiments, including its ability to modulate the activity of the Wnt signaling pathway, which is involved in many cellular processes. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, there are also some limitations to its use, including its potential toxicity at high concentrations and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 5-(3-isopropyl-1,2,4-oxadiazol-5-yl)quinoxaline, including:
- Further studies on its mechanism of action and downstream targets
- Evaluation of its potential as a therapeutic agent for neurodegenerative diseases and cancer
- Investigation of its effects on other cellular processes and pathways
- Development of more potent and selective derivatives of 5-(3-isopropyl-1,2,4-oxadiazol-5-yl)quinoxaline for improved efficacy and safety
- Exploration of its potential as a tool for studying the Wnt signaling pathway and its role in various diseases.
Scientific Research Applications
5-(3-isopropyl-1,2,4-oxadiazol-5-yl)quinoxaline has been studied for its potential applications in various fields, including neuroscience, cancer research, and immunology. In neuroscience, 5-(3-isopropyl-1,2,4-oxadiazol-5-yl)quinoxaline has been shown to enhance the differentiation of neural stem cells and promote their survival. It has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In cancer research, 5-(3-isopropyl-1,2,4-oxadiazol-5-yl)quinoxaline has been shown to inhibit the growth and proliferation of cancer cells by targeting the Wnt signaling pathway, which is involved in the development and progression of many types of cancer. 5-(3-isopropyl-1,2,4-oxadiazol-5-yl)quinoxaline has also been shown to enhance the efficacy of chemotherapy drugs by sensitizing cancer cells to their effects.
In immunology, 5-(3-isopropyl-1,2,4-oxadiazol-5-yl)quinoxaline has been shown to modulate the activity of immune cells such as T cells and dendritic cells, leading to improved immune responses against infectious agents and cancer cells.
properties
IUPAC Name |
3-propan-2-yl-5-quinoxalin-5-yl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-8(2)12-16-13(18-17-12)9-4-3-5-10-11(9)15-7-6-14-10/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYMBSAEGOSGKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=C3C(=CC=C2)N=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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